(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid
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Overview
Description
Fludarabine, marketed under the brand name Fludara, is a purine analog and antineoplastic agent. It is primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, acute myeloid leukemia, and acute lymphocytic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fludarabine can be synthesized using 2-fluoro-9-beta-D-(2’,3’,5’-tri-alkoxyarabinofuranosyl)adenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization with water, and decolorization with activated carbon to obtain pure fludarabine .
Industrial Production Methods: In industrial settings, fludarabine phosphate is prepared by adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours of reaction. The mixture is then extracted to obtain a water phase and an organic phase. The pH of the water phase is adjusted to 2-3, followed by recrystallization, filtering, and vacuum drying to obtain fludarabine phosphate with a purity of 99.95% .
Chemical Reactions Analysis
Types of Reactions: Fludarabine undergoes various chemical reactions, including:
Oxidation: Fludarabine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various fludarabine analogs and metabolites that can have different pharmacological properties .
Scientific Research Applications
Fludarabine has a wide range of scientific research applications:
Mechanism of Action
Fludarabine exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .
Comparison with Similar Compounds
Fludarabine is often compared with other purine analogs such as clofarabine and bendamustine:
Clofarabine: Similar to fludarabine, clofarabine is a purine nucleoside analog with a high selectivity for lymphocytes.
Fludarabine’s uniqueness lies in its specific mechanism of action and its effectiveness in treating various hematological malignancies, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
191414-23-0 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c1-7(9(11)12)6-13-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
LPAYQNLYNXTEIM-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CSC1=CC=CC=N1)C(=O)O |
SMILES |
CC(CSC1=CC=CC=N1)C(=O)O |
Canonical SMILES |
CC(CSC1=CC=CC=N1)C(=O)O |
Synonyms |
Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, (2S)- (9CI) |
Origin of Product |
United States |
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